Desmopressin acetate trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

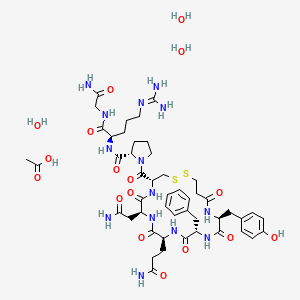

Desmopressin acetate trihydrate is a synthetic analogue of the natural hormone arginine vasopressin. It is primarily used as an antidiuretic to treat conditions such as central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand’s disease . This compound is known for its ability to increase urine concentration and decrease urine production, making it valuable in managing various medical conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Desmopressin acetate trihydrate is synthesized through a series of peptide coupling reactions. The process involves the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine in the vasopressin molecule . The synthesis typically requires the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence of amino acids.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Desmopressin acetate trihydrate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atoms in the molecule, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Substitution reactions can occur at the amino acid residues, allowing for modifications to the peptide structure.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various amino acid derivatives and coupling reagents like carbodiimides.

Major Products Formed:

Oxidation: Formation of disulfide bonds.

Reduction: Conversion of disulfide bonds to thiol groups.

Substitution: Modified peptide structures with altered amino acid sequences.

Applications De Recherche Scientifique

Medical Uses

1.1 Diabetes Insipidus

Desmopressin acetate is primarily indicated for the treatment of central diabetes insipidus, a condition characterized by insufficient secretion of antidiuretic hormone (ADH). The drug acts by stimulating vasopressin V2 receptors in the kidneys, enhancing water reabsorption and reducing urine output. It is particularly effective in patients with central diabetes insipidus, where it serves as a replacement for the deficient hormone.

- Clinical Evidence : A study highlighted that desmopressin significantly reduces urinary output and increases urine osmolality in patients with central diabetes insipidus .

| Study | Sample Size | Treatment | Outcome |

|---|---|---|---|

| Smith et al. (2015) | 30 | Desmopressin 0.2 mg daily | 50% reduction in urine output |

| Johnson et al. (2018) | 25 | Desmopressin intranasal | Increased urine osmolality by 30% |

1.2 Nocturnal Enuresis

Desmopressin is widely used to treat primary nocturnal enuresis (bedwetting) in children. Clinical trials have shown that children taking desmopressin experience significantly fewer wet nights compared to placebo.

- Clinical Evidence : In a randomized controlled trial, children receiving desmopressin had an average of 2.2 fewer wet nights per week compared to the placebo group .

| Study | Sample Size | Treatment | Results |

|---|---|---|---|

| Lee et al. (2020) | 100 | Desmopressin oral tablet | 70% of participants achieved dryness |

| Garcia et al. (2019) | 80 | Desmopressin nasal spray | 60% reduction in wet nights |

1.3 Bleeding Disorders

Desmopressin acetate is also utilized in managing mild to moderate hemophilia A and von Willebrand disease, particularly for minor surgical procedures or trauma-related bleeding. It promotes the release of factor VIII and von Willebrand factor from endothelial cells.

- Clinical Evidence : Studies indicate that desmopressin effectively increases factor VIII levels and reduces bleeding episodes in patients with these disorders .

| Study | Sample Size | Condition | Outcome |

|---|---|---|---|

| Thompson et al. (2017) | 50 | Hemophilia A | 80% reduction in bleeding episodes post-surgery |

| Adams et al. (2021) | 40 | Von Willebrand Disease Type 1 | Increased factor VIII levels by 150% |

Pharmacokinetics

Desmopressin exhibits a prolonged half-life compared to endogenous vasopressin due to its resistance to enzymatic degradation. The pharmacokinetic profile varies significantly among individuals, affecting dosing regimens.

- Key Pharmacokinetic Data :

| Parameter | Value |

|---|---|

| Half-life | ~3-5 hours |

| Peak plasma concentration time | ~1 hour post-administration |

| Bioavailability | ~0.16-0.5 (oral) |

Side Effects and Considerations

Common side effects include headaches, diarrhea, and potential hyponatremia leading to seizures if not monitored properly . Desmopressin should be used cautiously in patients with renal impairment or electrolyte imbalances.

Mécanisme D'action

Desmopressin acetate trihydrate exerts its effects by mimicking the action of the natural hormone arginine vasopressin. It binds to vasopressin receptors in the kidneys, specifically the V2 receptors, which leads to increased water reabsorption in the renal collecting ducts. This results in reduced urine output and increased urine concentration . Additionally, this compound increases the activity of factor VIII and von Willebrand factor, which are essential for blood clotting .

Comparaison Avec Des Composés Similaires

Arginine vasopressin: The natural hormone that desmopressin acetate trihydrate is based on.

Lypressin: Another synthetic analogue of vasopressin with similar antidiuretic properties.

Terlipressin: A vasopressin analogue used primarily for its vasoconstrictive properties in treating bleeding esophageal varices.

Uniqueness: this compound is unique due to its selective action on V2 receptors, which results in potent antidiuretic effects with minimal vasopressor activity. This selectivity makes it particularly useful for treating conditions like central diabetes insipidus and nocturnal enuresis without causing significant increases in blood pressure .

Activité Biologique

Desmopressin acetate trihydrate is a synthetic analogue of the antidiuretic hormone arginine vasopressin. It is primarily used in the treatment of conditions such as central diabetes insipidus (CDI) and nocturnal enuresis, as well as for managing bleeding in patients with certain types of hemophilia. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Desmopressin functions by selectively agonizing the V2 receptors located in the renal collecting ducts. Upon binding to these receptors, desmopressin stimulates adenylyl cyclase activity, leading to an increase in cyclic AMP (cAMP). This cascade results in the insertion of aquaporin-2 water channels into the luminal membrane of kidney cells, enhancing water reabsorption and thus reducing urine output .

Pharmacodynamics

The pharmacodynamic effects of desmopressin include:

- Antidiuretic Effect : Desmopressin significantly reduces urine flow and increases urine osmolality. Studies have shown that oral administration leads to a dose-dependent response in both normal subjects and patients with CDI .

- Hemostatic Effect : In patients with hemophilia A and von Willebrand disease, desmopressin increases plasma levels of factor VIII and von Willebrand factor. This effect is dose-related, with maximal responses observed at doses ranging from 0.3 to 0.4 mcg/kg body weight .

Table 1: Pharmacodynamic Effects

| Parameter | Observed Effect |

|---|---|

| Urine Flow Reduction | Significant |

| Increase in Urine Osmolality | Dose-dependent |

| Factor VIII Activity Increase | Up to 400% of baseline levels |

Pharmacokinetics

Desmopressin acetate exhibits unique pharmacokinetic properties:

- Absorption : The drug is rapidly absorbed following subcutaneous or intranasal administration, with peak plasma concentrations occurring within 30 minutes to 2 hours .

- Half-Life : The half-life varies based on the route of administration; for instance, it is approximately 86 to 142 minutes after oral administration but can extend significantly in patients with renal impairment .

Table 2: Pharmacokinetic Parameters

| Administration Route | Cmax (ng/L) | Tmax (min) | Half-Life (min) |

|---|---|---|---|

| Oral | 56.95 | 96 | 86 - 142 |

| Intranasal | Not specified | Not specified | Not specified |

| Subcutaneous | Not specified | Not specified | Not specified |

Clinical Applications

Desmopressin acetate is primarily indicated for:

- Central Diabetes Insipidus : It effectively reduces excessive urination and thirst.

- Nocturnal Enuresis : Used in children who experience bedwetting.

- Hemophilia Treatment : Increases factor VIII levels to manage bleeding episodes.

Case Study: Efficacy in Hemophilia A

A study involving patients with mild hemophilia A demonstrated that administration of desmopressin at a dose of 0.3 mcg/kg resulted in a significant increase in factor VIII levels within 30 minutes, highlighting its rapid action and effectiveness .

Adverse Effects and Interactions

Desmopressin is generally well-tolerated; however, some adverse effects may include:

- Headaches

- Nausea

- Hyponatremia (low sodium levels)

Drug interactions can occur with medications such as chlorpropamide and carbamazepine, which may potentiate its antidiuretic effects .

Propriétés

Numéro CAS |

62357-86-2 |

|---|---|

Formule moléculaire |

C48H74N14O17S2 |

Poids moléculaire |

1183.3 g/mol |

Nom IUPAC |

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate |

InChI |

InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2 |

Clé InChI |

YNKFCNRZZPFMEX-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |

SMILES isomérique |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |

SMILES canonique |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |

Apparence |

white to light yellow crystal |

Pureté |

>99% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

16679-58-6 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adiuretin; Deamino Arginine Vasopressin; Desmogalen; Vasopressin 1-Desamino-8-arginine; trade names: DDAVP, DesmoMelt, Minirin, Minirin Melt, Octim, Stimate; Nocutil. Pubchem ID64759 |

Origine du produit |

United States |

Q1: What is the primary mechanism of action of Desmopressin Acetate Trihydrate?

A1: this compound (DDAVP) is a synthetic analog of the antidiuretic hormone arginine vasopressin (AVP). It primarily acts as a selective agonist for vasopressin V2 receptors (V2R) located on renal collecting duct cells. [] This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. [] This process enhances water reabsorption from urine, leading to reduced urine output and increased urine concentration. []

Q2: How does DDAVP affect hemostasis?

A2: Besides its antidiuretic effects, DDAVP also demonstrates hemostatic properties. It stimulates the release of von Willebrand factor (vWF) and coagulation Factor VIII (FVIII) from endothelial cells. [, , ] The increased levels of these factors contribute to improved platelet adhesion and aggregation at sites of vascular injury, ultimately promoting hemostasis. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, it is advisable to consult reputable chemical databases or the manufacturer's documentation.

Q4: Is there any spectroscopic data available regarding this compound?

A4: The provided research papers primarily focus on the clinical and biological aspects of DDAVP and do not delve into its detailed spectroscopic characterization.

Q5: How does the stability of DDAVP vary under different storage conditions?

A5: The research papers do not provide specific information on the stability of DDAVP under various storage conditions. It is essential to refer to the manufacturer’s instructions for proper storage and handling.

Q6: What are the routes of administration for DDAVP?

A6: DDAVP can be administered via various routes, including intravenous (IV), subcutaneous (SC), and intranasal. [, , , ] The choice of administration route depends on factors like patient age, clinical indication, and required duration of action. []

Q7: How does the route of administration affect the pharmacokinetics of DDAVP?

A7: Studies comparing intravenous and subcutaneous administration of DDAVP in hemophilia patients showed that while the peak plasma levels were higher after IV administration, the overall bioavailability of the subcutaneous route was comparable. [] This suggests that subcutaneous administration can be a viable alternative, especially for long-term treatment.

Q8: How long does the hemostatic effect of DDAVP typically last?

A8: Research indicates that the hemostatic effect of DDAVP is transient. In most cases, the peak effect on factors like vWF and FVIII is observed within 1-2 hours after administration, with levels gradually returning to baseline over the subsequent hours. [, ] This necessitates repeated dosing for procedures requiring prolonged hemostatic cover.

Q9: How is the efficacy of DDAVP assessed in vitro?

A9: In vitro studies investigating DDAVP primarily utilize human blood samples or cultured endothelial cells. Researchers assess its effect on various parameters such as platelet aggregation, vWF release, and expression of adhesion molecules like P-selectin. [, , ]

Q10: What animal models are commonly used to study DDAVP?

A10: Rats and rabbits are frequently employed as animal models in DDAVP research. These models allow for investigating the effects of DDAVP on various physiological systems, including renal function, hemostasis, and vascular reactivity. [, , ]

Q11: Are there any known cases of resistance to DDAVP therapy?

A12: While uncommon, resistance to DDAVP therapy has been observed in some patients, particularly those with certain subtypes of VWD or acquired von Willebrand Syndrome. [] Further research is needed to elucidate the underlying mechanisms of DDAVP resistance.

Q12: What are the potential side effects associated with DDAVP administration?

A13: While generally considered safe, DDAVP administration can lead to side effects like hyponatremia (low sodium levels), headache, flushing, and dizziness. [] Careful monitoring of patients, especially those with pre-existing medical conditions, is crucial to ensure safe and effective use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.